molecular formula C11H10BrNO4 B8464920 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B8464920
M. Wt: 300.10 g/mol
InChI Key: AXWOVMIUFMFMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C11H10BrNO4 and its molecular weight is 300.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

5-(5-bromo-1H-pyridin-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H10BrNO4/c1-11(2)16-9(14)8(10(15)17-11)7-4-3-6(12)5-13-7/h3-5,13H,1-2H3

InChI Key

AXWOVMIUFMFMQC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C2C=CC(=CN2)Br)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Meldrum's acid (6.63 g, 45.98 mmol) was added to a solution of 3-bromopyridine N-oxide (8 g, 45.98 mmol) in acetic anhydride (50 mL), and the mixture was stirred at room temperature overnight. Then, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate and ethyl acetate) to give the target compound (4.53 g, 33%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
33%

Synthesis routes and methods II

Procedure details

3-Bromopyridine N-oxide (10 g, 57.5 mmol) was slowly added into a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 8.28 g, 57.5 mmol) in acetic anhydride (58 mL) at 0° C. The temperature was allowed to come to room temperature overnight. The mixture was filtered and yellow crystals were washed with small amount of acetic anhydride and dried in vacuo. The residue was triturated with warm chloroform and insoluble residue was filtered off. The chloroform soluble fraction was evaporated and the residue triturated with 5% MeOH in DCM. The solid material was filtered off and the soluble fraction was evaporated to give 3.55 g (20%) of 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. 1H NMR (400 MHz, dMSO): δ 1.61 (s, 6H), 1.64 (s, 1H), 8.20-8.23 (dd, 1H), 8.51-8.52 (d, 1H), 8.62-8.65 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One

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